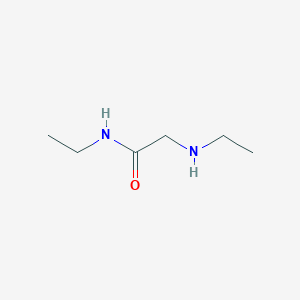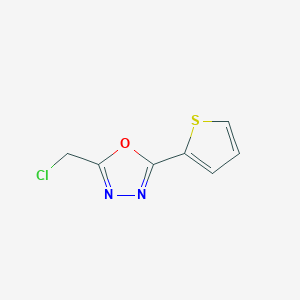
N-ethyl-2-(ethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Evaluation of Electronic and Biological Interactions
The study conducted on N-[4-(Ethylsulfamoyl)phenyl]acetamide provides insights into the compound's structural parameters, electron behavior, and biological properties using computational methods. The research highlights the compound's optimized geometrical properties and wave functional properties, including electron localization functions and intermolecular interaction analysis. The study also explores the compound's reactivity in different solvents and its potential as a drug through ADMET predictions and molecular docking studies, which suggest possible antifungal and anticancer activities .
Synthesis and Biological Evaluation as Opioid Kappa Agonists
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their potential as opioid kappa agonists. The study explored variations in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with significant analgesic effects in animal models. The research demonstrates the importance of substituents in the development of selective kappa-opioid agonists .
Acetyl Methyl Torsion in N-Ethylacetamide
The gas-phase structures of N-ethylacetamide were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. The study identified the most energetically favorable conformer and analyzed the acetyl methyl torsion, providing detailed insights into the compound's conformational structure and internal rotor orientation .
Crystallographic Analysis of a Melatonin Analog
N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, was analyzed crystallographically. The study revealed that the compound's conformation differs from melatonin, with the naphthalene ring being planar and the side chain oriented to keep the amide and aromatic groups approximately parallel .
Anticancer Drug Synthesis and Molecular Docking
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved, and its structure was elucidated using various spectroscopic techniques. The compound's anticancer activity was confirmed through in silico modeling, targeting the VEGFr receptor. The crystal structure exhibits intermolecular hydrogen bonds, contributing to its stability .
Synthesis and Characterization of New Acetamides
A series of new 2-(alkylamino)acetamides were synthesized and characterized, with one structure confirmed by X-ray diffraction. The transformation of these acetamides to morpholin-2-ones was studied, revealing thermodynamically favored conformations .
Rotational and Configurational Isomerism Studies
N-(Monosubstituted ethyl)amides were synthesized, and their NMR spectra were analyzed to observe rotational and configurational isomerism. The study provided insights into the magnetic equivalence and preferred conformations of these compounds .
Structural Studies of an Anti-Tuberculosis Drug Precursor
The X-ray crystal structures of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt were determined. The structures revealed complex hydrogen-bonded networks and non-linear optical properties, highlighting the compound's potential as an anti-tuberculosis drug precursor .
Extraction Properties of a Monoamide with Lanthanide(III) and Actinide(III) Ions
N,N'-dioctyl, α-hydroxy acetamide was studied for its extraction properties towards trivalent lanthanide and actinide ions. The compound showed selective extraction and could be used for the separation of these ions, as demonstrated by the structures of the Sm(III) and Eu(III) nitrate compounds .
科学的研究の応用
Corrosion Inhibition
N-ethyl-2-(ethylamino)acetamide is studied for its role in the inhibition of carbon steel corrosion in acid media. Its precursor, N-[3-(2-amino-ethylamino-ethyl)]-acetamide, shows low efficiency as a corrosion inhibitor, while its derivative, imidazoline, demonstrates good inhibition properties. This reactivity is analyzed through experimental techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy, along with theoretical calculations based on density functional theory (DFT) (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of Antimalarial Drugs
The compound plays a role in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process is optimized using different acyl donors and parameters, showing vinyl acetate as the best donor due to its irreversible reaction nature, leading to a kinetically controlled synthesis (Magadum & Yadav, 2018).
Melatonin Receptor Ligands
N-ethyl-2-(ethylamino)acetamide derivatives are explored as melatoninergic agents, with specific compounds showing nanomolar binding affinity for melatonin receptors. Their receptor binding and the effect of chain conformation on it are studied through techniques like NMR spectroscopy, molecular dynamics simulations, and receptor affinity measurements (Elisi, Bedini, Scalvini, Carmi, Bartolucci, Lucini, Scaglione, Mor, Rivara, & Spadoni, 2020).
Synthesis of Anticancer Drugs
The compound is involved in the synthesis of novel derivatives for their potential anticancer activities. Structural elucidation of the synthesized compounds and their activity against various cancer cell lines are studied, showcasing specific derivatives with notable activity and mild ulcerogenic potential (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Safety And Hazards
将来の方向性
The future directions of “N-ethyl-2-(ethylamino)acetamide” are not clearly defined. However, it is worth noting that thiadiazole derivatives, which are structurally similar to “N-ethyl-2-(ethylamino)acetamide”, have been reported to have potential anticancer properties9. This suggests that “N-ethyl-2-(ethylamino)acetamide” could potentially be explored for similar applications in the future.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
特性
IUPAC Name |
N-ethyl-2-(ethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXBEVZURKZKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368761 |
Source


|
| Record name | N-ethyl-2-(ethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(ethylamino)acetamide | |
CAS RN |
97454-46-1 |
Source


|
| Record name | N-ethyl-2-(ethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)





